4-Chloro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid
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Overview
Description
4-Chloro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes. This particular compound is characterized by the presence of a chloro group at the 4th position, a methoxy-ethyl group at the 1st position, and a carboxylic acid group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxy-Ethyl Group: This can be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
4-Chloro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-indole-3-carboxylic acid: Lacks the methoxy-ethyl group.
1-(2-Methoxy-ethyl)-1H-indole-3-carboxylic acid: Lacks the chloro group.
4-Chloro-1H-indole: Lacks both the methoxy-ethyl and carboxylic acid groups.
Uniqueness
4-Chloro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12ClNO3 |
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Molecular Weight |
253.68 g/mol |
IUPAC Name |
4-chloro-1-(2-methoxyethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C12H12ClNO3/c1-17-6-5-14-7-8(12(15)16)11-9(13)3-2-4-10(11)14/h2-4,7H,5-6H2,1H3,(H,15,16) |
InChI Key |
LEKJEZCJBCXNHH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=C1C=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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